

Methyl 2-Nitrobenzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 2-nitrobenzoate**

Cat. No.: **B1583425**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **methyl 2-nitrobenzoate**, a key chemical intermediate. This document details its chemical and physical properties, safety information, synthesis, and applications, with a focus on its role in organic synthesis and as a precursor in the development of pharmaceuticals and other functional materials.

Core Properties and Data

Methyl 2-nitrobenzoate, also known as methyl o-nitrobenzoate, is an aromatic compound with the chemical formula $C_8H_7NO_4$. It is a clear, yellow to orange-brownish liquid at room temperature and is utilized as a versatile intermediate in various chemical syntheses.[\[1\]](#)[\[2\]](#)

Chemical Identifiers

Identifier	Value
CAS Number	606-27-9 [1]
EC Number	210-111-8 [1]
Molecular Formula	$C_8H_7NO_4$ [1]
Synonyms	Methyl o-nitrobenzoate, 2-Nitrobenzoic acid methyl ester [3]

Physicochemical Properties

Property	Value
Molecular Weight	181.15 g/mol [1]
Appearance	Clear yellow to orange-brownish liquid [2]
Melting Point	-13 °C to -46 °C [4] [5]
Boiling Point	275 °C (at 760 mmHg); 104-106 °C (at 0.1 mmHg) [1] [6]
Density	Approximately 1.28 g/mL [1]
Solubility	Information not widely available, but likely soluble in common organic solvents.

Safety and Handling

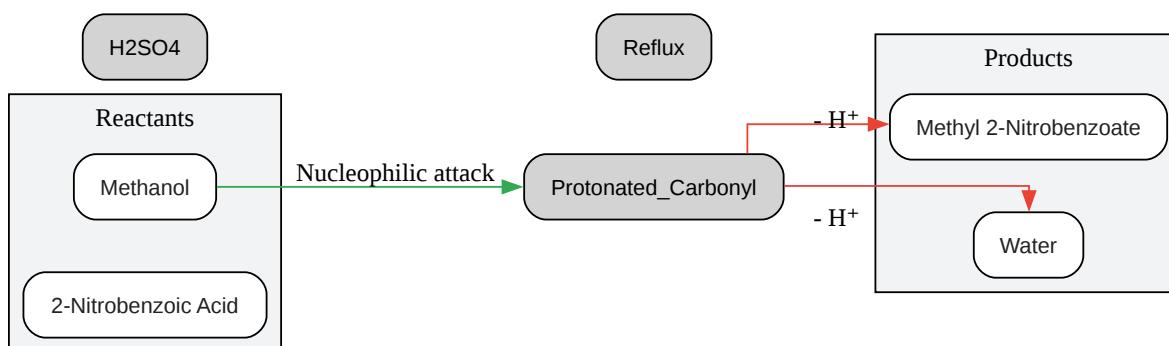
Methyl 2-nitrobenzoate is not classified as a hazardous substance according to most safety data sheets.[\[4\]](#)[\[7\]](#) However, as with all laboratory chemicals, it should be handled with care, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[\[4\]](#) Work should be conducted in a well-ventilated area.[\[5\]](#)

Synthesis of Methyl 2-Nitrobenzoate

The primary method for the synthesis of **methyl 2-nitrobenzoate** is the Fischer esterification of 2-nitrobenzoic acid with methanol in the presence of an acid catalyst. Direct nitration of methyl benzoate is not a suitable method as the ester group is a meta-director, leading predominantly to the formation of methyl 3-nitrobenzoate.

Experimental Protocol: Fischer Esterification of 2-Nitrobenzoic Acid

This protocol is a representative procedure based on general Fischer esterification methods.[\[5\]](#) [\[8\]](#)[\[9\]](#)


Materials:

- 2-Nitrobenzoic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid (H_2SO_4)
- Sodium bicarbonate ($NaHCO_3$) solution (saturated)
- Brine (saturated $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Beakers and other standard laboratory glassware
- Heating mantle
- Magnetic stirrer and stir bar

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrobenzoic acid in an excess of anhydrous methanol.
- Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

- Quenching: Pour the reaction mixture into a beaker containing cold water.
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate.
- Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude **methyl 2-nitrobenzoate**.
- Purification: The crude product can be further purified by vacuum distillation.

[Click to download full resolution via product page](#)

Caption: Fischer Esterification of 2-Nitrobenzoic Acid.

Chemical Reactivity and Applications

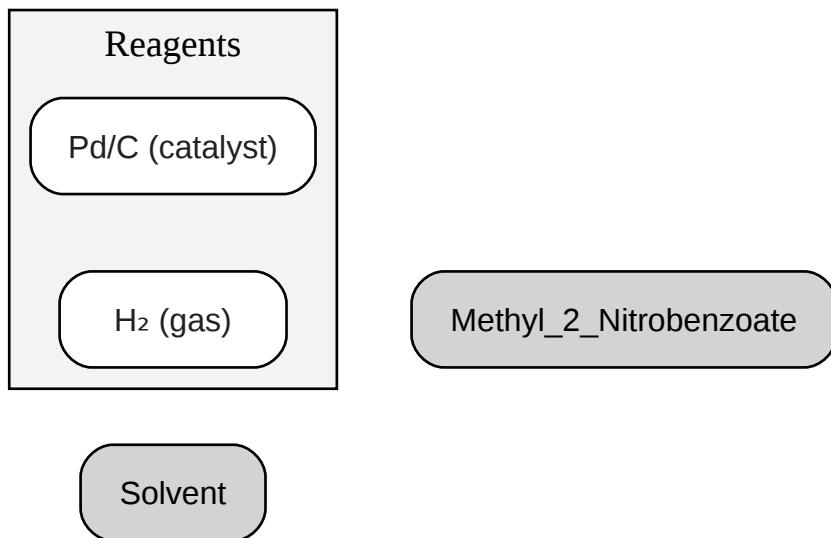
Methyl 2-nitrobenzoate is a valuable precursor in organic synthesis, primarily due to the reactivity of the nitro group and the ester functionality.

Reduction of the Nitro Group

The nitro group of **methyl 2-nitrobenzoate** can be readily reduced to an amino group, yielding methyl anthranilate. This transformation is a critical step in the synthesis of various heterocyclic compounds and other functional molecules.

4.1.1. Experimental Protocol: Reduction of **Methyl 2-Nitrobenzoate**

A common method for this reduction is catalytic hydrogenation.


Materials:

- **Methyl 2-nitrobenzoate**
- Methanol or Ethanol
- Palladium on carbon (Pd/C) catalyst
- Hydrogen gas (H₂)
- Filter aid (e.g., Celite)
- Standard hydrogenation apparatus

Procedure:

- Reaction Setup: Dissolve **methyl 2-nitrobenzoate** in methanol or ethanol in a hydrogenation vessel.
- Catalyst Addition: Carefully add a catalytic amount of Pd/C to the solution.
- Hydrogenation: The vessel is then placed under a hydrogen atmosphere (typically with a balloon or in a Parr shaker) and stirred vigorously at room temperature.
- Monitoring: The reaction progress is monitored by TLC until the starting material is consumed.
- Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

- Isolation: The solvent is removed from the filtrate under reduced pressure to yield methyl anthranilate.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. benchchem.com [benchchem.com]
- 5. Fischer Esterification-Typical Procedures - [operachem](http://operachem.com) [operachem.com]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. personal.tcu.edu [personal.tcu.edu]

- To cite this document: BenchChem. [Methyl 2-Nitrobenzoate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1583425#methyl-2-nitrobenzoate-cas-number-and-properties\]](https://www.benchchem.com/product/b1583425#methyl-2-nitrobenzoate-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com